1-(5-Methyl-1,2-oxazole-3-carbonyl)-3-(2-methylpropanesulfonyl)piperidine
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Overview
Description
1-(5-Methyl-1,2-oxazole-3-carbonyl)-3-(2-methylpropanesulfonyl)piperidine is a synthetic organic compound that features a piperidine ring substituted with a 5-methyl-1,2-oxazole-3-carbonyl group and a 2-methylpropanesulfonyl group. Compounds with such structures are often explored for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methyl-1,2-oxazole-3-carbonyl)-3-(2-methylpropanesulfonyl)piperidine typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the 5-Methyl-1,2-oxazole-3-carbonyl intermediate: This could be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the piperidine ring: The intermediate can be reacted with a piperidine derivative under conditions that promote nucleophilic substitution.
Introduction of the 2-methylpropanesulfonyl group: This step might involve sulfonylation using reagents like sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(5-Methyl-1,2-oxazole-3-carbonyl)-3-(2-methylpropanesulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could be carried out using hydrogen gas in the presence of a catalyst or using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(5-Methyl-1,2-oxazole-3-carbonyl)-3-(2-methylpropanesulfonyl)piperidine may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Exploration as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(5-Methyl-1,2-oxazole-3-carbonyl)-3-(2-methylpropanesulfonyl)piperidine would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidine: Lacks the 2-methylpropanesulfonyl group.
3-(2-Methylpropanesulfonyl)piperidine: Lacks the 5-Methyl-1,2-oxazole-3-carbonyl group.
1-(5-Methyl-1,2-oxazole-3-carbonyl)-3-(2-chloropropanesulfonyl)piperidine: Similar structure but with a chlorine atom instead of a methyl group.
Uniqueness
1-(5-Methyl-1,2-oxazole-3-carbonyl)-3-(2-methylpropanesulfonyl)piperidine is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-[3-(2-methylpropylsulfonyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S/c1-10(2)9-21(18,19)12-5-4-6-16(8-12)14(17)13-7-11(3)20-15-13/h7,10,12H,4-6,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DISAFBDORLLRSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCCC(C2)S(=O)(=O)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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